Dinitroviolanthrene-5,10-dione

Description

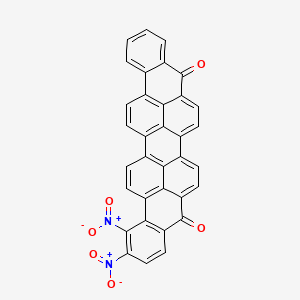

Dinitroviolanthrene-5,10-dione is a polycyclic aromatic compound derived from violanthrene (dibenzanthrone), featuring a fused aromatic core with two nitro (-NO₂) substituents and two ketone groups at the 5 and 10 positions. The addition of nitro groups likely enhances its electron-withdrawing properties, influencing reactivity, stability, and applications in materials science or organic synthesis.

Properties

CAS No. |

28780-10-1 |

|---|---|

Molecular Formula |

C34H14N2O6 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

7,8-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H14N2O6/c37-33-21-4-2-1-3-15(21)16-5-6-17-18-7-10-22-30-24(12-9-20(28(18)30)19-8-11-23(33)29(16)27(17)19)34(38)25-13-14-26(35(39)40)32(31(22)25)36(41)42/h1-14H |

InChI Key |

RKKHXNCOWUVEPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9[N+](=O)[O-])[N+](=O)[O-])C2=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9[N+](=O)[O-])[N+](=O)[O-])C2=O |

Other CAS No. |

28780-10-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Anthracene-9,10-dione Derivatives

Anthracene-9,10-dione (anthraquinone) derivatives share a similar dione backbone but differ in substituents and fused ring systems:

- 1,4-Dibutylaminoanthracene-9,10-dione (5d): Molecular formula: C₂₆H₂₈N₂O₂. Properties: Dark blue solid, synthesized via nucleophilic substitution at elevated temperatures (80°C) with high yields (83%) . Comparison: Amino groups (-NH₂) are electron-donating, increasing solubility in polar solvents.

- 1-Hydroxy-4-methoxyanthracene-9,10-dione (4) :

- Molecular formula : C₁₅H₁₀O₄.

- Properties : Yellow solid with methoxy (-OCH₃) and hydroxyl (-OH) groups, isolated via methylation using (CH₃)₂SO₄ .

- Comparison : Methoxy groups moderate reactivity compared to nitro substituents. Dinitroviolanthrene-5,10-dione’s nitro groups may favor electrophilic substitution reactions at specific positions.

2.2 Nitro-Substituted Polycyclic Compounds

- 16-Nitroviolanthrene-5,10-dione (CAS 465-16-7): Mentioned in , this mono-nitro derivative highlights the impact of nitro substitution on registration and regulatory profiles.

Fluoranthene Derivatives (e.g., 7,8-dimethoxyfluoranthene) :

- Molecular formula : C₁₆H₁₂O₂.

- Properties : Fluoranthene-based compounds with methoxy or dihydrodiol groups () are studied for environmental persistence and biodegradability. This compound’s fused aromatic system may confer higher thermal stability but lower biodegradability compared to smaller fluoranthene derivatives.

2.3 Heterocyclic Diones

- 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione :

- Structure : A nitrogen-containing heterocyclic dione with a bicyclic framework ().

- Comparison : Heteroatoms in such compounds enhance coordination with metals, useful in catalysis. This compound’s purely carbon-based fused rings may limit metal-binding capacity but improve aromatic conjugation for optoelectronic applications.

Data Table: Key Properties of Comparable Compounds

*Estimated based on Violanthrene-5,10-dione with added nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.